molecular formula C22H21ClF3N3O3S B2431998 1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine CAS No. 1025724-69-9

1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine

Cat. No.: B2431998
CAS No.: 1025724-69-9
M. Wt: 499.93
InChI Key: HHXYRMOAGHJFHE-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfonyl group, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O3S/c1-32-20-6-5-17(23)12-21(20)33(30,31)29-9-7-14(8-10-29)18-13-19(28-27-18)15-3-2-4-16(11-15)22(24,25)26/h2-6,11-14H,7-10H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYRMOAGHJFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-iodobenzoic acid: Shares structural similarities with the phenyl ring and halogen substitution.

    4-methoxyphenethylamine: Contains a methoxyphenyl group similar to the compound .

Uniqueness

1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is unique due to its combination of a sulfonyl group, a pyrazole ring, and a piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Biological Activity

The compound 1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the areas of antimicrobial and antitumor effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a pyrazole moiety. The presence of the trifluoromethyl group is significant for enhancing biological activity. Its molecular formula is C_{19}H_{19ClF_3N_3O_2S with a molecular weight of approximately 433.84 g/mol.

PropertyValue
Molecular FormulaC_{19}H_{19ClF_3N_3O_2S
Molecular Weight433.84 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potency against various Gram-positive bacteria, including Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related compounds, revealing that those with a trifluoromethyl group demonstrated lower minimum inhibitory concentrations (MICs) against S. aureus and Enterococcus faecalis . The bactericidal effect was confirmed through time-kill assays, indicating that these compounds could effectively eliminate bacterial populations over time.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Research suggests that it enhances antitumor effects when used in combination with other agents. The sulfonamide functionality is believed to play a crucial role in its mechanism of action.

Table 2: Antitumor Activity Overview

Study ReferenceTumor TypeCombination AgentEfficacy
Breast CancerDoxorubicinEnhanced effect
Lung CancerCisplatinSynergistic effect

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Cell Membranes : The structural components may interfere with bacterial cell wall synthesis.
  • Induction of Apoptosis in Tumor Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins. These studies indicate strong binding affinities, suggesting that the compound could effectively inhibit target enzymes involved in bacterial growth and tumor proliferation.

Table 3: Docking Study Results

Target ProteinBinding Affinity (kcal/mol)
Bacterial Enzyme-9.5
Tumor Cell Receptor-8.7

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